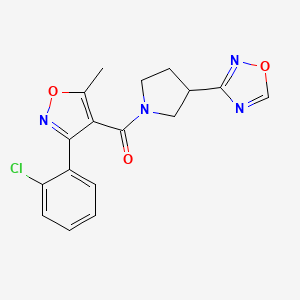

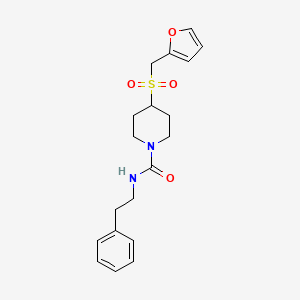

![molecular formula C22H17N3O4 B2528656 5-(2-(苯并[d][1,3]二氧杂环-5-基)-2-氧代乙基)-2-(邻甲苯基)吡唑并[1,5-a]吡嗪-4(5H)-酮 CAS No. 1428359-82-3](/img/structure/B2528656.png)

5-(2-(苯并[d][1,3]二氧杂环-5-基)-2-氧代乙基)-2-(邻甲苯基)吡唑并[1,5-a]吡嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives, as seen in the provided papers, involves multi-step reactions that include the formation of Schiff bases, condensation reactions, and the use of catalysts such as K2CO3 and CAN catalyst. For example, the synthesis of novel pyrazole derivatives involves elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . Similarly, the synthesis of isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles involves the reaction of amino-ethanones with o-aminophenol . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies, which provide detailed information about the crystal system, space group, and conformation of the molecule . The dihedral angles between rings and the presence of intramolecular hydrogen bonds and π-π stacking interactions contribute to the stability and packing of the molecules in the crystal lattice. These techniques would be essential in analyzing the molecular structure of "5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the functional groups attached to the core structure. The papers suggest that these compounds can participate in various chemical reactions, including condensation to form Schiff bases . The presence of electron-donating and electron-withdrawing groups can also affect the reactivity of the compounds in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the solubility, melting point, and thermal stability of the compound . The papers also discuss the use of DFT and thermal analysis to study the electronic structures and thermal decomposition of these compounds, which would be relevant for understanding the properties of the compound . Additionally, the antimicrobial, antioxidant, and larvicidal activities of similar compounds suggest potential biological applications .

科学研究应用

合成与生物活性

抗微生物和抗炎活性:与目标化合物结构类似的带有吡唑衍生物的化合物已被合成并评估其抗微生物和抗炎活性。例如,含有芳基磺酸酯部分的 1H-吡唑衍生物显示出作为针对革兰氏阳性菌和革兰氏阴性菌的抗微生物剂的潜力,并显示出显着的抗炎特性 (Kendre 等人,2013).

抗菌剂:具有吡唑-5-酮结构的新型类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,表明在开发新的抗菌剂中具有潜在应用 (Palkar 等人,2017).

抗糖尿病研究:苯并咪唑-吡唑啉杂化分子已通过抑制参与碳水化合物消化的 α-葡萄糖苷酶而被研究其抗糖尿病潜力。这表明在抗糖尿病药物的开发中具有潜在应用 (Ibraheem 等人,2020).

除草剂活性:吡唑二苯甲酮衍生物已被合成并显示出除草剂活性,表明在农业研究中用于杂草控制的潜在用途 (Fu 等人,2017).

抗微生物和抗结核活性:合成了一种新型的苯并咪唑-恶二唑杂化分子,并显示出有效的抗微生物和抗结核活性,表明它们可用于对抗传染病 (Shruthi 等人,2016).

结构和理化研究

结构阐明:X 射线晶体学和其他光谱分析已被用于阐明新型吡唑衍生物的结构,提供了结构与活性之间关系的见解 (Naveen 等人,2018).

光物理和化学传感应用:合成的吡唑啉衍生物已被探索其光物理特性和作为金属离子检测的荧光化学传感器的潜力,这可能对环境监测和生物化学产生影响 (Khan,2020).

属性

IUPAC Name |

5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-14-4-2-3-5-16(14)17-11-18-22(27)24(8-9-25(18)23-17)12-19(26)15-6-7-20-21(10-15)29-13-28-20/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMMCSSQHVRYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

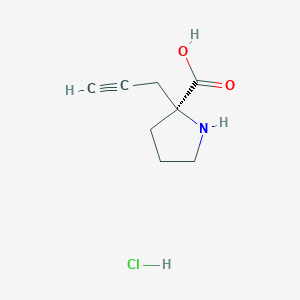

![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)

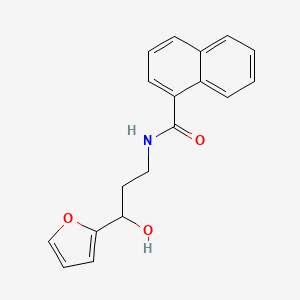

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)

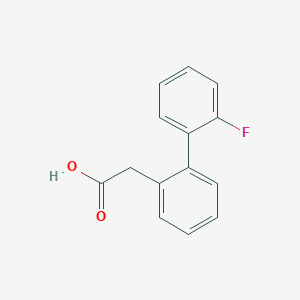

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)

![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)

![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)